Amino-Tri-(carboxyethoxymethyl)-methane Amino-Tri-(carboxyethoxymethyl)-methane Amino-Tri-(carboxyethoxymethyl)-methane is a PEG derivative containing an amino group with three terminal carboxylic acids. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 174362-95-9
VCID: VC0518649
InChI: InChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20)
SMILES: C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O
Molecular Formula: C13H23NO9
Molecular Weight: 337.33

Amino-Tri-(carboxyethoxymethyl)-methane

CAS No.: 174362-95-9

Cat. No.: VC0518649

Molecular Formula: C13H23NO9

Molecular Weight: 337.33

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amino-Tri-(carboxyethoxymethyl)-methane - 174362-95-9

Specification

CAS No. 174362-95-9
Molecular Formula C13H23NO9
Molecular Weight 337.33
IUPAC Name 3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid
Standard InChI InChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20)
Standard InChI Key PZOSHMSOMAHCEX-UHFFFAOYSA-N
SMILES C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Amino-Tri-(carboxyethoxymethyl)-methane is characterized by its unique molecular structure featuring a central carbon atom with three carboxyethoxymethyl groups and an amino functional group. The compound possesses the following key chemical properties:

PropertyValue
CAS Number174362-95-9
Molecular FormulaC₁₃H₂₃NO₉
Molecular Weight337.32 Da (337.32956 Da precise)
Functional Group 1NH₂/Amine
Functional Group 2COOH/Carboxylic Acid (multiple)
Structural FeatureBranched molecule with three carboxyethoxymethyl groups
Purity (Commercial)≥95%

The structural arrangement features a nitrogen-containing amino group and multiple carboxylic acid termini, giving this molecule its distinctive reactivity profile. This specific configuration allows it to serve as an effective binding agent in complex molecular systems, particularly those requiring controlled release mechanisms .

Functional Role in Bioconjugation

Amino-Tri-(carboxyethoxymethyl)-methane plays a significant role in bioconjugation chemistry due to its unique functional properties:

Reactive Properties

The compound demonstrates significant reactivity toward carboxylic acids, particularly in the presence of coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . This property is fundamental to its application in conjugation reactions. The terminal carboxylic acids of the compound can effectively react with primary amine groups when exposed to appropriate activators (such as EDC or HATU), forming stable amide bonds that are essential for bioconjugation processes .

Functional Classification

There appears to be some discrepancy in how this compound is classified functionally in scientific literature. While some sources describe it as a cleavable PEG linker , others categorize it as a non-cleavable linker for bioconjugation . This difference in classification likely relates to specific application contexts and modifications to the base structure that may alter its cleavability in biological systems.

Applications in Pharmaceutical Development

Antibody-Drug Conjugates (ADCs)

One of the primary applications of Amino-Tri-(carboxyethoxymethyl)-methane is in the development of Antibody-Drug Conjugates (ADCs) . ADCs represent a cutting-edge approach to targeted cancer therapy, consisting of:

  • A monoclonal antibody that specifically targets cancer cells

  • A potent cytotoxic agent (payload)

  • A linker molecule that connects the antibody to the payload

In this system, Amino-Tri-(carboxyethoxymethyl)-methane serves as the linker component, connecting the antibody to the cytotoxic agent . This arrangement allows for:

  • Selective delivery of the cytotoxic agent to cancer cells

  • Reduced systemic toxicity compared to traditional chemotherapy

  • Improved therapeutic window for highly potent cytotoxins

  • Enhanced stability during circulation

The compound's unique structure enables it to maintain stability in circulation while facilitating drug release upon internalization by target cells, depending on the specific design of the conjugate .

Proteolysis Targeting Chimeras (PROTACs)

Beyond ADCs, Amino-Tri-(carboxyethoxymethyl)-methane has found application in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative approach to targeted protein degradation and consist of:

  • A ligand that binds to the target protein

  • A ligand that binds to an E3 ubiquitin ligase

  • A linker connecting these two functional components

In this context, Amino-Tri-(carboxyethoxymethyl)-methane serves as the linker element that connects the target protein ligand to the E3 ligase recruiting element . This arrangement facilitates:

  • Proximity-induced ubiquitination of the target protein

  • Subsequent proteasomal degradation of the ubiquitinated target

  • Catalytic mode of action where a single PROTAC molecule can induce the degradation of multiple target proteins

The compound's structure provides the appropriate spacing and flexibility needed for optimal PROTAC function, allowing the two recruited proteins to adopt favorable orientations for ubiquitin transfer .

ParameterRecommendationSource
Storage Temperature−20°C (long-term) or 2-8°C (short-term)
Shipping ConditionsAmbient temperature or room temperature
Container TypeAirtight, moisture-resistant
Light SensitivityProtect from direct light

Researchers working with this compound should follow these recommendations to ensure optimal chemical performance in experimental applications.

Research Applications and Developments

Recent scientific literature demonstrates growing interest in Amino-Tri-(carboxyethoxymethyl)-methane, particularly in targeted drug delivery research:

Comparative Studies with Other Linkers

Research comparing various linker technologies for ADCs has included Amino-Tri-(carboxyethoxymethyl)-methane among the candidates evaluated. In particular, comparisons with valine-alanine based linkers have been conducted, examining differences in preparation processes and in vitro characteristics . These studies contribute to understanding the relative advantages of different linker chemistries in ADC development.

Structure-Function Relationships

Investigations into structure-function relationships have examined how the specific chemical architecture of Amino-Tri-(carboxyethoxymethyl)-methane influences:

Comparison with Related Compounds

Amino-Tri-(carboxyethoxymethyl)-methane belongs to a broader class of multifunctional linker molecules used in bioconjugation. A comparative analysis with related compounds helps contextualize its unique properties:

Compound TypeKey Structural FeaturesDistinguishing CharacteristicsRelative Advantages
Amino-Tri-(carboxyethoxymethyl)-methaneThree carboxyethoxymethyl groups with central amineMultiple carboxylic acid termini, single amine functional groupBalanced hydrophilicity, multiple conjugation sites
Valine-Alanine Based LinkersPeptide backbone with specific amino acid sequenceEnzymatically cleavableSite-specific release in lysosomal environment
PEG-Based LinkersPolyethylene glycol chains of varying lengthsHighly hydrophilic, flexibleEnhanced solubility, reduced immunogenicity
Disulfide-Containing LinkersDisulfide bonds within structureRedox-sensitiveSelective release in reducing environments

This comparison demonstrates that while several linker technologies are available for bioconjugation applications, Amino-Tri-(carboxyethoxymethyl)-methane offers a specific combination of properties that make it particularly suitable for certain applications in drug delivery systems .

Future Perspectives and Research Directions

The continuing development of targeted therapeutics suggests several promising directions for future research involving Amino-Tri-(carboxyethoxymethyl)-methane:

Optimization of Conjugation Chemistry

Further refinement of conjugation protocols using Amino-Tri-(carboxyethoxymethyl)-methane could enhance:

  • Conjugation efficiency

  • Site-specificity of attachment

  • Scalability of manufacturing processes

  • Reproducibility of conjugate characteristics

These improvements would address current limitations in bioconjugate production processes .

Expansion to New Therapeutic Modalities

Beyond traditional small molecule cytotoxins, Amino-Tri-(carboxyethoxymethyl)-methane could potentially facilitate the delivery of:

  • Oligonucleotides and gene therapy agents

  • Immunomodulatory compounds

  • Diagnostic imaging agents

  • Radiotherapeutics

This expansion would broaden the scope of targeted delivery applications beyond oncology into other therapeutic areas .

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